molecular formula C18H16ClN3O3S B2439572 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034495-51-5

2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2439572
CAS No.: 2034495-51-5
M. Wt: 389.85
InChI Key: JWMNOCFXUIRWCM-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a variety of functional groups and heterocycles, including oxazole, pyrrolidine, and pyridine. The compound's structure suggests potential utility in diverse fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone involves multiple steps, typically starting with the preparation of the benzo[d]oxazole scaffold. This is followed by thioether formation and subsequent coupling with a pyrrolidine derivative.

  • Step 1: Preparation of Benzo[d]oxazole

    • Reagents: Aminophenol and carboxylic acids

    • Conditions: Cyclization using dehydrating agents (e.g., phosphorus oxychloride)

  • Step 2: Formation of Thioether

    • Reagents: Benzo[d]oxazole and thiol

    • Conditions: Sulfurizing agents (e.g., Lawesson's reagent)

  • Step 3: Coupling with Pyrrolidine Derivative

    • Reagents: 3-(3-chloropyridin-4-yloxy)pyrrolidine

    • Conditions: Typical coupling reagents (e.g., DCC, EDC)

Industrial Production Methods

Industrial production would likely involve optimizing these steps for scalability, focusing on yield improvement, process safety, and cost efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate could be used, targeting sulfur moieties.

  • Reduction: Reducing agents like lithium aluminum hydride could affect the oxazole ring.

  • Substitution: Nucleophilic or electrophilic substitutions can be tailored, given the electron-rich aromatic systems.

Common Reagents and Conditions

  • Oxidation: H₂O₂, KMnO₄, or other peroxides

  • Reduction: LiAlH₄, NaBH₄

  • Substitution: Halides, bases, acids depending on the site and desired product

Major Products Formed

Reactions typically lead to a wide array of derivatives, primarily influenced by the functional groups' reactivity, such as sulfoxides or sulfone formation in oxidation, reduced aromatic rings in reductions, and various substituted derivatives in substitution reactions.

Scientific Research Applications

2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone shows promise in multiple fields:

  • Chemistry: As an intermediate in organic synthesis.

  • Biology: Potential roles in biochemical pathway studies.

  • Medicine: Investigation into therapeutic potentials, particularly in areas such as oncology or anti-inflammatory research.

  • Industry: Use as a potential precursor for complex material production or specialized ligands in catalysis.

Mechanism of Action

Molecular Targets and Pathways

Mechanistic studies indicate interactions at multiple biological targets, potentially disrupting specific signaling pathways. The unique combination of functional groups may enable selective binding or inhibition effects, particularly within enzyme active sites or receptor binding.

Comparison with Similar Compounds

Similar Compounds and Their Uniqueness

Compared to other benzo[d]oxazole derivatives, this compound's unique structure introduces pyrrolidine and chloropyridine moieties, offering distinct reactivity and biological profiles. Some related compounds include:

  • Benzo[d]oxazole-2-thiol: Similar in basic structure but lacks the pyrrolidine and chloropyridine functionalities.

  • 2-(Benzo[d]oxazol-2-ylthio)acetic acid: Variations in substituents affect the chemical reactivity and applications.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-13-9-20-7-5-15(13)24-12-6-8-22(10-12)17(23)11-26-18-21-14-3-1-2-4-16(14)25-18/h1-5,7,9,12H,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMNOCFXUIRWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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